molecular formula C10H10O3 B158591 (+)-Mellein CAS No. 62623-84-1

(+)-Mellein

Cat. No.: B158591
CAS No.: 62623-84-1
M. Wt: 178.18 g/mol
InChI Key: KWILGNNWGSNMPA-LURJTMIESA-N
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Description

(+)-Mellein is a natural product found in Annulohypoxylon squamulosum, Phaeohelotium epiphyllum, and other organisms with data available.

Scientific Research Applications

Melleins: Natural Compounds with Diverse Roles

Melleins, including (+)-Mellein, are 3,4-dihydroisocoumarins primarily produced by fungi, but also found in plants, insects, and bacteria. These compounds are significant in various biochemical and ecological processes. The isolation, chemical, and biological characterization of melleins, such as this compound, have been extensively studied, revealing their important roles in the life cycles of their producers and in nature. The pathways and enzymes involved in their biosynthesis are also areas of active research (Reveglia, Masi, & Evidente, 2020).

Synthesis of Mellein by Polyketide Synthase

The synthesis of mellein, including variants like (R)-mellein, by partially reducing iterative polyketide synthase (PR-PKS) has been an area of interest. The unique keto reduction pattern of the mellein synthase in the synthesis of pentaketide and its mechanistic aspects provide insights into the biosynthesis of dihydroisocoumarins (Sun, Ho, Ding, Soehano, Liu, & Liang, 2012).

Biotransformation by Marine Bacteria

The biotransformation of (-)-mellein by marine bacteria has been explored. A study involving the culture of (-)-mellein with a marine isolate of bacterium Stappia sp. led to the isolation of its oxidized metabolite, (3R,4S)-4-hydroxymellein. This highlights the potential of marine microorganisms in modifying and potentially enhancing the properties of mellein (Feng, Nenkep, Yun, Zhang, Choi, Kang, & Son, 2010).

Synthetic Approaches and Biological Activities

Considerable efforts have been directed at studying mellein and its derivatives due to their wide range of biological activities, including antibacterial, antifungal, and antitumor effects. Synthetic approaches to these biologically active natural products have been reviewed, focusing on their potential applications and the opportunities for future research (Mdachi, 2016).

Role in Pathogen-Plant Interactions

A study on Parastagonospora nodorum, a wheat pathogen, identified a polyketide synthase responsible for producing (R)-mellein. This discovery not only sheds light on the role of mellein in plant-pathogen interactions but also provides insights into the biochemistry of fungal pathogens affecting agricultural crops (Chooi, Krill, Barrow, Chen, Trengove, Oliver, & Solomon, 2014).

Properties

IUPAC Name

(3S)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILGNNWGSNMPA-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448358
Record name 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62623-84-1
Record name 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (+)-Mellein has a molecular formula of C10H10O3 and a molecular weight of 178.18 g/mol. [, , , , ]

A: Yes, this compound has been characterized using various spectroscopic techniques including 1D- and 2D-NMR experiments, HR-EI-MS, and electronic circular dichroism (ECD). [, , , , ]

A: this compound is primarily produced by fungi, particularly those belonging to the genus Aspergillus. Some examples include Aspergillus ochraceus, Aspergillus melleus, Diplodia fraxini, Hymenoscyphus epiphyllus, and Lasiodiplodia theobromae. [, , , , ] It has also been found in plants like Stevia lucida and Solidago canadensis. [, ]

A: Studies using labelled acetate precursors ([1,2-13C2]-, [2-13C, 2-2H3]- and [2H3]-acetate) have provided insights into the biosynthetic pathway of this compound. The results suggest a model involving partially reduced polyketone intermediates leading to the formation of this compound. [, ]

A: Research on the fungus Curvularia lunata suggests that the polyketide synthase gene Clpks18 plays a role in this compound production. Deletion of this gene reduced this compound levels and impacted the fungus's virulence. []

ANone: this compound has demonstrated various biological activities, including:

  • Antimicrobial activity: Studies have shown antibacterial activity against various Gram-positive and Gram-negative bacteria, including Shigella sonnei, Mycobacterium tuberculosis, and Streptococcus pneumoniae. []
  • Antifungal activity: this compound exhibits antifungal effects, though the specific mechanisms remain to be fully elucidated. [, ]
  • Phytotoxicity: It can cause necrotic lesions in plants, particularly in ash leaves. [] The phytotoxic effects of this compound and its derivatives have been observed in apple cultivars and other plant species. [, ]
  • Cytotoxicity: Some studies suggest potential cytotoxic effects against various human cancer cell lines. [, ]

ANone: The specific mechanism of action for the antimicrobial activity of this compound is not fully understood and requires further investigation.

A: While limited information is available on the specific SAR of this compound, studies have explored the synthesis and biological activity of various dihydroisocoumarin derivatives conjugated with fatty acids, alcohols, and amines. These modifications aimed to improve anticancer activity. [] Further research is needed to establish a comprehensive understanding of the SAR and how structural modifications influence its different biological activities.

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